molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6

4-Bromo-3,5-dihydroxybenzoic acid

Cat. No. B126820
Key on ui cas rn: 16534-12-6
M. Wt: 233.02 g/mol
InChI Key: NUTRHYYFCDEALP-UHFFFAOYSA-N
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Patent
US04172960

Procedure details

Treatment of 4-bromo-3,5-dihydroxybenzoic acid (23.3 g, 0.1 mole) with sodium methoxide (18.5 g, 0.8 g atom) in an analogous procedure to that of Example 9 with a 9 hour reflux yielded 12 g (theory 18.4 g) of a white solid, m.p 238°-42° C. NMR showed this to be 45% title product and 55% starting material.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18.5 g
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12].[CH3:13][O-:14].[Na+]>>[CH3:13][O:14][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1O)O
Name
sodium methoxide
Quantity
18.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded 12 g (theory 18.4 g) of a white solid, m.p 238°-42° C

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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